molecular formula C9H12ClNO2 B14055876 (R)-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hcl

(R)-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hcl

Katalognummer: B14055876
Molekulargewicht: 201.65 g/mol
InChI-Schlüssel: KGOBQBDZUNCOGL-FYZOBXCZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride is a chiral compound that features a benzodioxole moiety. This compound is of interest in various fields such as medicinal chemistry and organic synthesis due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a benzodioxole derivative.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Amine Formation: The ethan-1-amine group is introduced via reductive amination or other suitable methods.

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated processes may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group.

    Reduction: Reduction reactions can be used to modify the benzodioxole ring or the amine group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules.

    Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.

Biology

    Biochemical Studies: The compound may be used in studies to understand enzyme interactions and metabolic pathways.

Medicine

    Pharmaceutical Development: It may serve as a lead compound or intermediate in the development of new drugs.

Industry

    Material Science: The compound’s unique properties can be exploited in the development of new materials with specific characteristics.

Wirkmechanismus

The mechanism of action of ®-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.

    1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine: The non-chiral version of the compound.

    Other Benzodioxole Derivatives: Compounds with similar benzodioxole structures but different functional groups.

Uniqueness

®-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride is unique due to its chiral nature and specific structural features, which can impart distinct biological and chemical properties compared to its analogs.

Eigenschaften

Molekularformel

C9H12ClNO2

Molekulargewicht

201.65 g/mol

IUPAC-Name

(1R)-1-(1,3-benzodioxol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C9H11NO2.ClH/c1-6(10)7-2-3-8-9(4-7)12-5-11-8;/h2-4,6H,5,10H2,1H3;1H/t6-;/m1./s1

InChI-Schlüssel

KGOBQBDZUNCOGL-FYZOBXCZSA-N

Isomerische SMILES

C[C@H](C1=CC2=C(C=C1)OCO2)N.Cl

Kanonische SMILES

CC(C1=CC2=C(C=C1)OCO2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.